4-(Chloromethyl)-4-(methoxymethyl)oxane
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Overview
Description
4-(Chloromethyl)-4-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of chloromethyl and methoxymethyl functional groups attached to the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-(methoxymethyl)oxane can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxymethyl-4-methoxymethyloxane with thionyl chloride (SOCl₂) to introduce the chloromethyl group. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-(methoxymethyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals or drug delivery systems.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-(methoxymethyl)oxane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. The methoxymethyl group can undergo oxidation or reduction, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-hydroxymethyloxane: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
4-(Bromomethyl)-4-(methoxymethyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Properties
Molecular Formula |
C8H15ClO2 |
---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
4-(chloromethyl)-4-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15ClO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7H2,1H3 |
InChI Key |
LBGUDYVSOBFLCJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCOCC1)CCl |
Origin of Product |
United States |
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